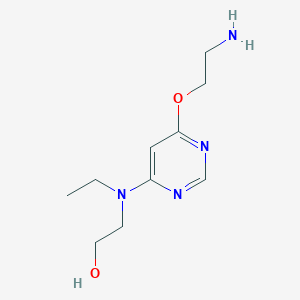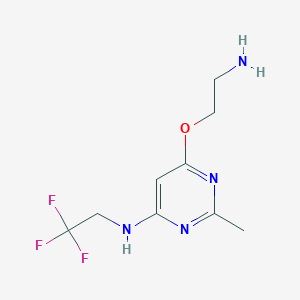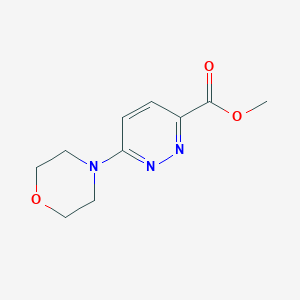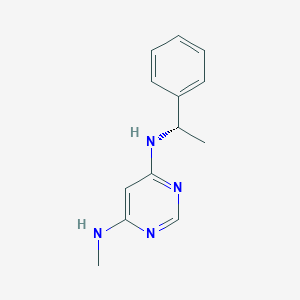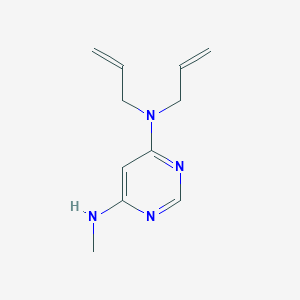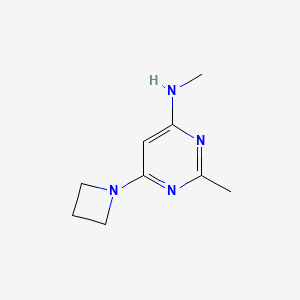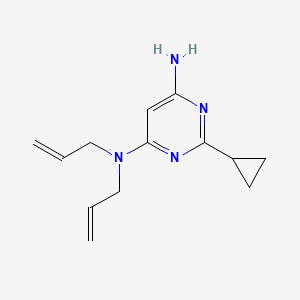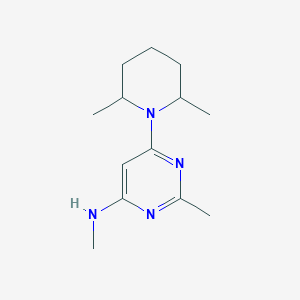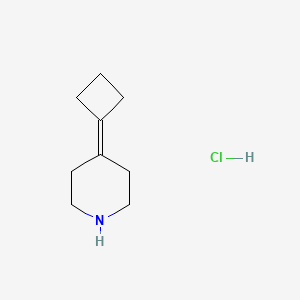
4-Cyclobutylidenepiperidine hydrochloride
Vue d'ensemble
Description
4-Cyclobutylidenepiperidine is a chemical compound frequently used in scientific research. It has a CAS number of 1235439-91-4 and a molecular formula of C9H15N . It is commonly used as a precursor in the synthesis of other chemical compounds due to its reactive nature.
Molecular Structure Analysis
The InChI code for a similar compound, 4-cyclobutylpiperidin-4-ol hydrochloride, is provided: 1S/C9H17NO.ClH/c11-9(8-2-1-3-8)4-6-10-7-5-9;/h8,10-11H,1-7H2;1H . This code can be used to generate the molecular structure of the compound.
Applications De Recherche Scientifique
Synthesis and Derivatives
Synthesis of Novel Heterocyclic Compounds : Research on 4-(4-bromophenyl)-4-oxobut-2-enoic acid, a precursor for creating a series of heterocyclic compounds, has shown potential in synthesizing derivatives with antibacterial activities. These compounds include pyridazinones and furanones derivatives, synthesized through reactions with various chemicals under Aza–Michael addition conditions (El-Hashash et al., 2015).
Adsorption on Steel : A study on the adsorption of 4-ethylpiperidine and related compounds on steel in cyclohexane solutions found significant adsorption, particularly for polymers. This suggests their utility in corrosion inhibition and potential industrial applications (Annand, Hurd, & Hackerman, 1965).
Development of Novel Amines : Research into the synthesis of 1-ethynylcyclobutylamine, a structurally similar compound, highlights the preparation of novel amines and their derivatives, expanding the possibilities for chemical synthesis and drug development (Kozhushkov et al., 2010).
Structural and Chemical Studies
Crystal Structure Analysis : An investigation into the crystal structure of a derivative, 1-phenyl-c-4-tert-butyl-r-cyclohexylpiperidine hydrochloride, provided insights into the conformational aspects of such compounds, which is crucial for understanding their chemical behavior and potential applications (Geneste et al., 1981).
Kinetic Study on Hydrolysis : A kinetic study of a Mannich base compound structurally related to 4-cyclobutylidenepiperidine hydrochloride revealed details about its hydrolysis process. This can inform the stability and reactivity of such compounds in various conditions (Koshy & Mitchner, 1964).
Applications in Drug Synthesis
Large-Scale Synthesis for Antifungal Drug : A study detailed the large-scale synthesis of 4-methylenepiperidine hydrochloride, a key intermediate in the synthesis of the antifungal drug efinaconazole. This demonstrates the compound's relevance in pharmaceutical manufacturing (Chen et al., 2019).
Protective Effects in Retinal Damage : Research on TEMPOL derivatives, including 1-hydroxy-4-cyclopropanecarbonyloxy-2,2,6,6-tetramethylpiperidine hydrochloride, showed protective effects against light-induced retinal damage in rats, indicating its potential in ophthalmologic treatments (Tanito et al., 2007).
Synthesis and Antiviral Properties : The synthesis and evaluation of 3-cyclopenten-1-ylamine hydrochloride derivatives, similar to 4-cyclobutylidenepiperidine hydrochloride, for antiviral properties have been explored. However, these compounds were found to lack significant antiviral activity (Patil et al., 1992).
Orientations Futures
Propriétés
IUPAC Name |
4-cyclobutylidenepiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N.ClH/c1-2-8(3-1)9-4-6-10-7-5-9;/h10H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYAGJYDATVRPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C2CCNCC2)C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclobutylidenepiperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



